molecular formula C10H14OS B14708611 Benzene, (butylsulfinyl)- CAS No. 13153-10-1

Benzene, (butylsulfinyl)-

Cat. No.: B14708611
CAS No.: 13153-10-1
M. Wt: 182.28 g/mol
InChI Key: IMRHEMHQODDESO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, (butylsulfinyl)- is an organic compound that features a benzene ring substituted with a butylsulfinyl group. This compound is part of a broader class of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of benzene with butylsulfinyl chloride in the presence of a base, such as pyridine, under controlled temperature conditions . This reaction proceeds via an electrophilic aromatic substitution mechanism, where the butylsulfinyl group replaces a hydrogen atom on the benzene ring.

Industrial Production Methods

Industrial production of benzene, (butylsulfinyl)- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Benzene, (butylsulfinyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene, (butylsulfinyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzene, (butylsulfinyl)- involves its interaction with various molecular targets. The butylsulfinyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties. In electrophilic aromatic substitution reactions, the butylsulfinyl group can activate or deactivate the benzene ring depending on the nature of the substituent and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Benzene, (methylsulfinyl)-: Similar structure but with a methylsulfinyl group instead of a butylsulfinyl group.

    Benzene, (ethylsulfinyl)-: Contains an ethylsulfinyl group.

    Benzene, (propylsulfinyl)-: Features a propylsulfinyl group.

Uniqueness

Benzene, (butylsulfinyl)- is unique due to the specific length and structure of the butylsulfinyl group, which can influence its chemical reactivity and physical properties. The longer alkyl chain can affect solubility, boiling point, and interaction with other molecules compared to its shorter-chain analogs .

Properties

CAS No.

13153-10-1

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

butylsulfinylbenzene

InChI

InChI=1S/C10H14OS/c1-2-3-9-12(11)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3

InChI Key

IMRHEMHQODDESO-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.